Chemoselectivity in CuBr-Catalyzed Diyne Synthesis: 1,4-Diynes vs. 1,3-Diynes
(3-Bromobut-1-yn-1-yl)benzene demonstrates a distinct chemoselectivity switch in CuBr-catalyzed cross-couplings with terminal alkynes. The reaction of this compound with aromatic terminal alkynes in DMAc at 40 °C yields 1,5-diaryl-1,4-diynes with high chemoselectivity [1]. In contrast, the methyl-lacking analog 3-bromo-1-phenylpropyne, under identical conditions, undergoes an alkynyl shift to form 1,4-disubstituted 1,3-diynes [1]. This divergent pathway is attributed to the methyl group at the propargylic position, which prevents the alkynyl shift [1].
| Evidence Dimension | Product chemoselectivity (1,4-diyne vs. 1,3-diyne formation) |
|---|---|
| Target Compound Data | 1,5-diaryl-1,4-diynes (high chemoselectivity) |
| Comparator Or Baseline | 3-bromo-1-phenylpropyne (CAS 1794-48-5) – yields 1,4-disubstituted 1,3-diynes |
| Quantified Difference | Divergent product class; 1,4-diyne formation is unique to the methyl-substituted substrate |
| Conditions | CuBr (10 mol%), K3PO4, DMAc, N2, 40 °C |
Why This Matters
This chemoselectivity determines the successful synthesis of 1,4-diyne scaffolds, which are privileged structures in materials science and medicinal chemistry, making the compound irreplaceable for this target architecture.
- [1] Wang, Y., Lv, J., & Hua, R. (2024). CuBr-Catalyzed Coupling of Propargyl Bromides with Terminal Alkynes: Syntheses of 1,4-Diynes and Alkynyl Shift Access to Unsymmetrical 1, n-Diynes. The Journal of Organic Chemistry, 89(12), 8851–8860. View Source
